Cas no 556056-54-3 (1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one)

1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by its dichlorophenyl and ethylphenyl substituents, which contribute to its unique chemical and electronic properties. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. Its conjugated enone system allows for reactivity in Michael additions and cyclization reactions, making it valuable for heterocyclic synthesis. The presence of electron-withdrawing and electron-donating groups enhances its utility in structure-activity relationship studies. High purity and well-defined structural features ensure reproducibility in research applications.
1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one structure
556056-54-3 structure
商品名:1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
CAS番号:556056-54-3
MF:C17H14Cl2O
メガワット:305.198462963104
CID:4715200

1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • (2E)-1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
    • 1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
    • インチ: 1S/C17H14Cl2O/c1-2-12-3-5-13(6-4-12)7-10-17(20)15-9-8-14(18)11-16(15)19/h3-11H,2H2,1H3
    • InChIKey: YVFRTOCVSCAYKR-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=CC=1C(C=CC1C=CC(=CC=1)CC)=O)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 345
  • トポロジー分子極性表面積: 17.1

1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1193933-2g
(2E)-1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
556056-54-3 98%
2g
¥3084.00 2024-05-09
A2B Chem LLC
AJ25167-5g
(2E)-1-(2,4-dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
556056-54-3 95+%
5g
$1134.00 2024-04-19
A2B Chem LLC
AJ25167-25g
(2E)-1-(2,4-dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
556056-54-3 95+%
25g
$1944.00 2024-04-19
A2B Chem LLC
AJ25167-1g
(2E)-1-(2,4-dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
556056-54-3 95+%
1g
$628.00 2024-04-19
A2B Chem LLC
AJ25167-2g
(2E)-1-(2,4-dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
556056-54-3 95+%
2g
$830.00 2024-04-19
A2B Chem LLC
AJ25167-50g
(2E)-1-(2,4-dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
556056-54-3 95+%
50g
$2855.00 2024-04-19
A2B Chem LLC
AJ25167-10g
(2E)-1-(2,4-dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
556056-54-3 95+%
10g
$1337.00 2024-04-19
A2B Chem LLC
AJ25167-100g
(2E)-1-(2,4-dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
556056-54-3 95+%
100g
$4037.00 2024-04-19

1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one 関連文献

1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-oneに関する追加情報

Chemical Profile of 1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one (CAS No. 556056-54-3)

1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one, identified by its CAS number 556056-54-3, is a significant compound in the realm of pharmaceutical and agrochemical research. This molecule, featuring a conjugated system with chloro and ethyl substituents on aromatic rings, has garnered attention due to its structural complexity and potential biological activities. The presence of electron-withdrawing chloro groups and electron-donating ethyl groups creates a unique electronic environment that influences its reactivity and interaction with biological targets.

The synthesis of 1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one involves multi-step organic transformations, typically starting from readily available aromatic precursors. The key steps often include chlorination, Friedel-Crafts alkylation, and condensation reactions. The precise control of reaction conditions is crucial to achieving high yield and purity, as side reactions can introduce impurities that may affect downstream applications. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been explored to enhance the efficiency and selectivity of the synthesis.

Recent studies have highlighted the pharmacological potential of 1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one as a lead compound for developing novel therapeutic agents. Its structural features suggest possible interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. For instance, the dichlorophenyl moiety is known to exhibit bioisosterism with other pharmacophoric groups, which can be exploited to modulate drug-like properties such as solubility and metabolic stability.

In the context of medicinal chemistry, 1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one serves as a valuable scaffold for structure-activity relationship (SAR) studies. By systematically modifying its substituents, researchers can gain insights into the structural determinants of biological activity. This approach has been instrumental in identifying compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The ethyl group at the para position relative to the chloro substituents plays a critical role in fine-tuning the electronic properties of the molecule, thereby influencing its binding affinity to biological targets.

The compound's photophysical properties have also been investigated due to its potential applications in materials science. The conjugated system in 1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one allows it to exhibit fluorescence upon excitation with UV light. This property makes it suitable for use in optoelectronic devices or as a fluorescent probe in biochemical assays. The dichlorophenyl ring acts as an anchor for π-stacking interactions, which can be leveraged to design supramolecular assemblies with specific functions.

Computational studies have complemented experimental efforts in understanding the behavior of 1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one. Molecular modeling techniques such as density functional theory (DFT) have been employed to predict its binding modes to biological targets and estimate key thermodynamic parameters. These predictions guide experimental design and help in optimizing synthetic routes. Additionally, virtual screening algorithms have been used to identify novel derivatives with improved pharmacological profiles.

The agrochemical potential of 1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one has not been overlooked. Its structural motif is reminiscent of several known herbicides and fungicides that target plant-specific enzymes or receptors. Investigating its interaction with plant enzymes could lead to the development of new crop protection agents with enhanced efficacy and environmental safety. The dichlorophenyl group's ability to disrupt electron flow in biological systems makes it a promising candidate for inhibiting key enzymes involved in plant growth regulation.

In conclusion,1-(2,4-Dichlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one (CAS No. 556056-54-3) is a versatile compound with significant applications across multiple domains. Its unique structural features make it an attractive scaffold for drug discovery and material science research. Continued investigation into its chemical properties and biological activities will likely uncover new opportunities for innovation in pharmaceuticals and agrochemicals.

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